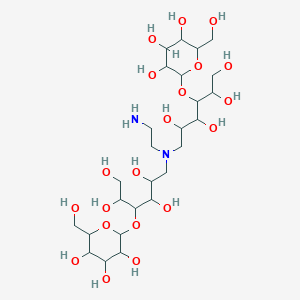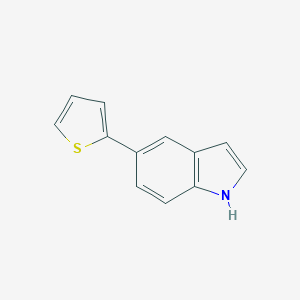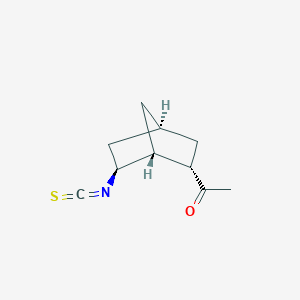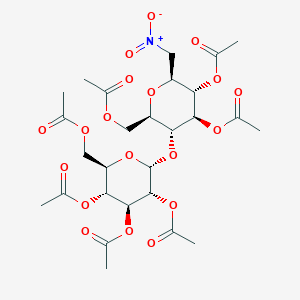![molecular formula C10H11F B115391 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 144427-16-7](/img/structure/B115391.png)
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene, also known as FTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTCD is a bicyclic compound that contains a fluorine atom, which makes it an interesting target for drug development.
Wirkmechanismus
The mechanism of action of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is required for DNA synthesis. By inhibiting this enzyme, 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of thymidylate synthase, 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has also been shown to induce apoptosis, which is a process of programmed cell death. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has also been shown to inhibit the activity of several other enzymes that are involved in cell growth and division, including dihydrofolate reductase and DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene in lab experiments is its potential therapeutic applications. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to be effective in inhibiting the growth of cancer cells in vitro and in animal models of cancer. However, one of the main limitations of using 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene in lab experiments is its low yield and complex synthesis method. This makes it difficult to produce large quantities of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene. One area of research is in the development of new synthesis methods that can produce 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene in higher yields and with greater efficiency. Another area of research is in the development of new drug delivery systems that can target 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene to specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene and its potential therapeutic applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is a complex process that requires multiple steps. One of the most common methods for synthesizing 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is through a Diels-Alder reaction between a cyclopentadiene and an acetylene derivative. The reaction is carried out under high pressure and temperature, and the yield of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is typically low. Other methods for synthesizing 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene include the use of palladium-catalyzed cross-coupling reactions and the use of radical reactions.
Wissenschaftliche Forschungsanwendungen
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research for 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is in the treatment of cancer. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to be effective in animal models of cancer. Other areas of research for 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene include the treatment of viral infections, such as HIV and hepatitis C, and the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
144427-16-7 |
|---|---|
Produktname |
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene |
Molekularformel |
C10H11F |
Molekulargewicht |
150.19 g/mol |
IUPAC-Name |
5-fluorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H11F/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-4,6-10H,5H2 |
InChI-Schlüssel |
XLXRNTJIIFUFMH-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C=CC3F |
Kanonische SMILES |
C1C2C=CC1C3C2C=CC3F |
Synonyme |
4,7-Methano-1H-indene,1-fluoro-3a,4,7,7a-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)



![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)


